molecular formula C11H14N2O4 B4654668 N-(3,4-dimethoxyphenyl)-N'-methylethanediamide

N-(3,4-dimethoxyphenyl)-N'-methylethanediamide

Cat. No. B4654668
M. Wt: 238.24 g/mol
InChI Key: LQMUXMFREFIREL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-methylethanediamide, also known as U-47700, is a synthetic opioid that was first synthesized in the late 1970s. It has recently gained popularity as a recreational drug, leading to concerns about its potential for abuse and addiction. However, U-47700 also has potential scientific research applications, particularly in the field of pain management.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-methylethanediamide has potential scientific research applications in the field of pain management. It has been shown to have analgesic effects in animal models, and may be useful in the development of new pain medications. However, more research is needed to fully understand its potential as a pain management tool.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-methylethanediamide is an opioid receptor agonist, meaning it binds to and activates opioid receptors in the brain and spinal cord. This results in decreased perception of pain and a feeling of euphoria. However, it also carries the risk of respiratory depression, which can be fatal.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-methylethanediamide has a number of biochemical and physiological effects. It activates the mu-opioid receptor, which is responsible for its analgesic effects. It also activates the kappa-opioid receptor, which can cause dysphoria and hallucinations. N-(3,4-dimethoxyphenyl)-N'-methylethanediamide has been shown to cause respiratory depression in animal models, which is a concern for its use as a pain medication.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-methylethanediamide has advantages and limitations for use in lab experiments. Its analgesic effects make it a potentially useful tool for studying pain pathways in animal models. However, its potential for abuse and addiction make it a risky choice for long-term studies. Additionally, its effects on respiratory function can complicate experiments involving respiration.

Future Directions

There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-N'-methylethanediamide. One area of interest is its potential as a pain medication. More research is needed to fully understand its analgesic effects and to develop safe dosing guidelines. Additionally, research into its potential for abuse and addiction is needed to inform public health policy and interventions. Finally, further studies are needed to understand its effects on respiratory function and to develop strategies to mitigate these effects.

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-12-10(14)11(15)13-7-4-5-8(16-2)9(6-7)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMUXMFREFIREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-Dimethoxyphenyl)-N-methylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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